

Synthesis and Chemical Characterization of Barnidipine Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Barnidipine

Cat. No.: B1667753

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **barnidipine** hydrochloride, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] This document details the synthetic pathways, experimental protocols for characterization, and quantitative analytical data, serving as a valuable resource for professionals in drug development and research.

Introduction to Barnidipine Hydrochloride

Barnidipine hydrochloride, chemically known as (+)-(3'S,4S)-3-(1'-benzyl-3'-pyrrolidinyl)-methyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, is a highly vasoselective L-type calcium channel antagonist.[4][5] Its molecular structure contains two chiral centers, with the clinically active form being the S,S enantiomer, which is noted for its high potency and long duration of action. The drug's lipophilicity contributes to its slow onset of action and sustained therapeutic effect, allowing for once-daily dosing.

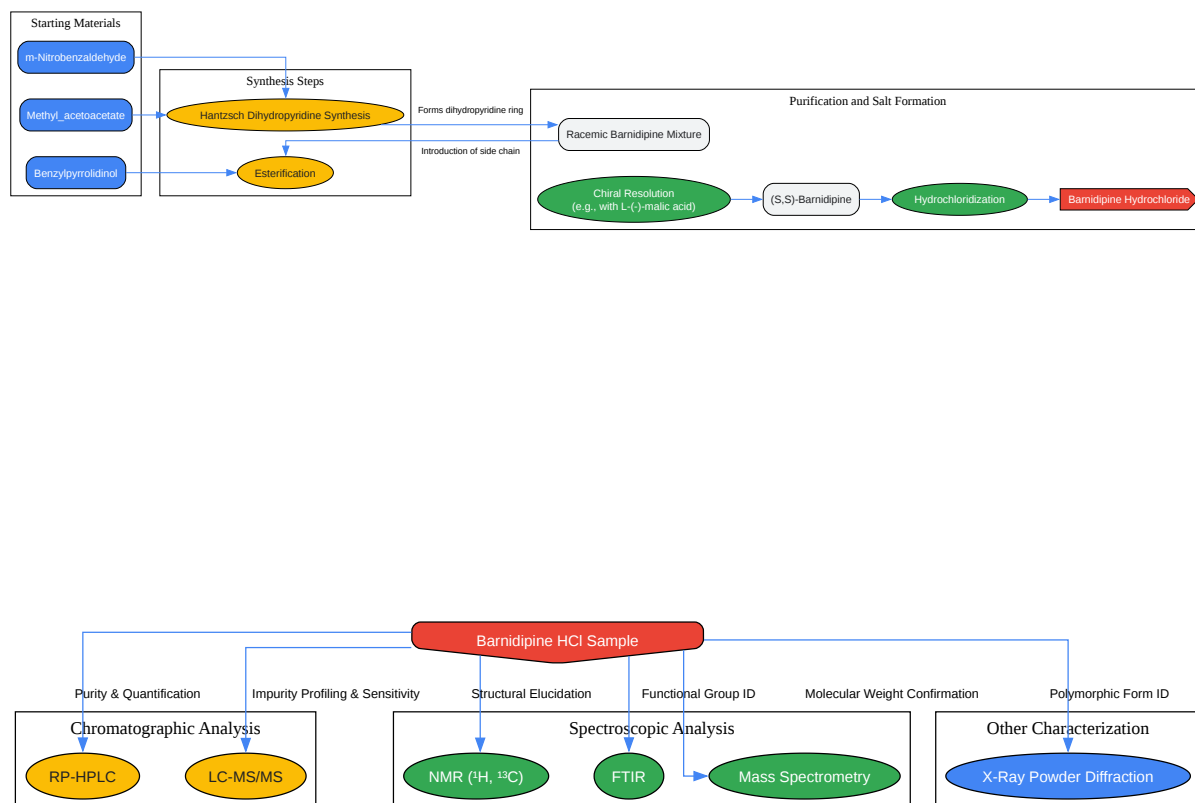
Table 1: Physicochemical Properties of **Barnidipine** Hydrochloride

Property	Value	Reference
Chemical Formula	C ₂₇ H ₂₉ N ₃ O ₆ · HCl	
Molar Mass	528.0 g/mol	
Appearance	Pale yellow to yellow powder	
Solubility	Soluble in methanol, very slightly soluble in water	
Stereochemistry	(S,S) configuration	
Polymorphism	Exists in different polymorphic forms, with Form I being commonly produced.	

Synthesis of Barnidipine Hydrochloride

The synthesis of **barnidipine** hydrochloride is a multi-step process that involves the formation of the dihydropyridine ring, followed by chiral resolution to isolate the desired (S,S)-enantiomer, and subsequent conversion to the hydrochloride salt. Several synthetic routes have been reported, with a common pathway involving a Hantzsch-type reaction.

A generalized synthetic route consists of two primary chemical steps, leading to an intermediate that undergoes chiral resolution and purification.



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